Product packaging for 2-(2-azidoethyl)-1,3-dioxane(Cat. No.:CAS No. 284684-16-8)

2-(2-azidoethyl)-1,3-dioxane

Cat. No.: B1444259
CAS No.: 284684-16-8
M. Wt: 157.17 g/mol
InChI Key: KXUSMHTZJXLBHZ-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)-1,3-dioxane is a versatile organic azide compound of significant interest in advanced synthetic chemistry and materials science research. Its structure incorporates a reactive azido group (-N₃) tethered to the 1,3-dioxane ring, a common motif in organic synthesis. Organic azides like this one are highly valued as building blocks for the assembly of structurally diverse nitrogen-containing heterocycles through intermolecular or intramolecular reactions, including cycloadditions and nitrene transfers . The terminal nitrogen of the azido group is mildly nucleophilic, enabling reactions with various electrophiles, while the compound can also undergo thermal decomposition or extrusion of diatomic nitrogen to form reactive intermediates . This functionality makes it a valuable precursor for synthesizing complex molecular architectures, including quinazolines and other fused heterocyclic systems often found in pharmaceuticals and agrochemicals . Furthermore, azido-functionalized compounds are key components in the development of energetic materials. Azido plasticizers, in particular, are a class of energetic plasticizers known for their excellent thermal stability and low glass transition temperatures, which enhance the mechanical properties and processing of explosive and propellant formulations . Researchers are actively developing novel azido compounds containing multiple energetic groups to improve performance characteristics such as oxygen balance and density . As a research chemical, this compound offers a valuable platform for exploration in these fields. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3O2 B1444259 2-(2-azidoethyl)-1,3-dioxane CAS No. 284684-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-azidoethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-9-8-3-2-6-10-4-1-5-11-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUSMHTZJXLBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Azidoethyl 1,3 Dioxane and Its Analogs

Retrosynthetic Analysis for the Introduction of Azidoethyl and 1,3-Dioxane (B1201747) Functionalities

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. ias.ac.in For 2-(2-azidoethyl)-1,3-dioxane, the primary disconnections involve the formation of the 1,3-dioxane ring and the introduction of the azide (B81097) group.

The 1,3-dioxane ring is an acetal (B89532), which points to a disconnection of the two C-O bonds. This retrosynthetic step leads to a diol and an aldehyde or its equivalent. Specifically for the 1,3-dioxane moiety, this suggests 1,3-propanediol (B51772) and an appropriate aldehyde as precursors. stackexchange.com

The azidoethyl group can be retrosynthetically disconnected at the C-N bond of the azide. This suggests a precursor with a leaving group, such as a halide or a sulfonate ester, on the ethyl side chain, which can be displaced by an azide anion (N₃⁻). mdpi.com A common method for introducing an azide group is through nucleophilic substitution using sodium azide (NaN₃). rsc.orgmdpi.com

Therefore, a plausible retrosynthetic pathway for this compound would start by disconnecting the acetal to give 3-azidopropanal (B1279046) and 1,3-propanediol. The 3-azidopropanal can be further disconnected to 3-halopropanal, which in turn can be derived from acrolein. Alternatively, one could start with a precursor already containing the azidoethyl group and then form the dioxane ring. Another approach involves forming the dioxane ring first with a precursor containing a latent functional group that can be converted to the azide. For instance, starting with 2-(2-bromoethyl)-1,3-dioxane (B48130), the azide can be introduced via nucleophilic substitution. chemsrc.com

Classical and Modern Synthetic Approaches to this compound

The synthesis of this compound and its analogs can be achieved through various classical and modern synthetic methods.

Precursor-Based Synthesis and Reaction Optimization

A common strategy for synthesizing this compound involves a two-step process starting from readily available precursors. One such precursor is 2-(2-bromoethyl)-1,3-dioxane. chemsrc.com The synthesis proceeds via a nucleophilic substitution reaction where the bromide is displaced by an azide ion.

A typical procedure involves reacting 2-(2-bromoethyl)-1,3-dioxane with sodium azide in a suitable polar aprotic solvent like dimethylformamide (DMF). rsc.orgmdpi.com The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). rsc.org Optimization of this reaction would involve screening different solvents, temperatures, and reaction times to maximize the yield and minimize side products. For instance, while DMF is a common choice, other polar solvents could be explored. The temperature can be adjusted to control the reaction rate; however, care must be taken as azides can be thermally unstable.

An alternative precursor is 2-(2-iodoethyl)-1,3-dioxolane, a related analog. chemsrc.com Iodide is a better leaving group than bromide, which might allow for milder reaction conditions.

Chemo- and Regioselective Preparations

Chemoselectivity and regioselectivity are crucial in the synthesis of complex molecules. In the context of this compound synthesis, these principles apply when other functional groups are present in the molecule that could potentially react under the same conditions.

For instance, if the starting material contained other electrophilic sites, the reaction with sodium azide would need to be selective for the desired position. The choice of solvent and temperature can influence this selectivity.

Regioselectivity becomes important when forming the 1,3-dioxane ring from an unsymmetrical diol. However, for this compound, the precursor diol is the symmetrical 1,3-propanediol, simplifying this aspect. In the synthesis of more complex analogs, such as those derived from glycerol, the formation of the dioxane ring can lead to a mixture of 1,3-dioxane and 1,3-dioxolane (B20135) regioisomers. rsc.org Careful control of reaction conditions and the use of specific catalysts can favor the formation of the desired isomer.

Catalytic Strategies in the Formation of this compound

Catalysis plays a significant role in modern organic synthesis, offering pathways to increased efficiency and selectivity. nih.gov In the formation of the 1,3-dioxane ring, acid catalysis is commonly employed. Catalysts such as p-toluenesulfonic acid (PTSA) or sulfuric acid are often used to facilitate the condensation reaction between the aldehyde and the diol. stackexchange.comchemicalbook.com

For the introduction of the azide group, while it is typically a non-catalytic nucleophilic substitution, certain phase-transfer catalysts could potentially be employed to enhance the reaction rate, especially if the starting material has low solubility in the reaction medium.

In the broader context of azide chemistry, metal catalysts, particularly copper(I) and ruthenium(II), are pivotal in "click chemistry" reactions, specifically the azide-alkyne cycloaddition to form triazoles. acs.org While not directly involved in the synthesis of this compound itself, this highlights the synthetic utility of the azide functional group for further transformations.

Green Chemistry Principles in this compound Synthesis Research

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.comepitomejournals.com Several principles of green chemistry can be applied to the synthesis of this compound.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. snu.ac.kr The nucleophilic substitution of a halide with azide is generally atom-economical.

Use of Safer Solvents: Traditional solvents like DMF are effective but have associated health and environmental concerns. Research into greener alternatives, such as bio-based solvents like 1,3-dioxolane derivatives, is an active area. rsc.org Water can also be a green solvent for certain organic reactions. indianchemicalsociety.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. snu.ac.kracs.org The use of solid acid catalysts, like zeolites or clays, for the formation of the dioxane ring could offer advantages in terms of reusability and reduced waste generation compared to homogeneous acid catalysts. epitomejournals.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. acs.org Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. uea.ac.uk

Purification Methodologies for Research Scale Preparation

After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For research-scale preparations of this compound, several standard purification techniques are employed.

The typical workup procedure after the reaction involves quenching the reaction, often with water, followed by extraction of the product into an organic solvent like diethyl ether or ethyl acetate. rsc.orgmdpi.com The organic layer is then washed, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure. rsc.orgscienceopen.com

Column chromatography is the most common method for purifying organic compounds on a research scale. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a suitable eluent (a solvent or mixture of solvents) is passed through the column. rsc.orgscienceopen.com The choice of eluent system is crucial for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). For compounds of moderate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often used. uea.ac.ukrsc.org

The following table summarizes the key aspects of the synthesis and purification of this compound.

Aspect Details References
Retrosynthetic Disconnections 1,3-Dioxane (Acetal formation), Azidoethyl group (Nucleophilic substitution) ias.ac.instackexchange.commdpi.com
Key Precursors 2-(2-Bromoethyl)-1,3-dioxane, Sodium azide, 1,3-Propanediol rsc.orgchemsrc.com
Reaction Type for Azide Introduction Nucleophilic Substitution (Sₙ2) rsc.orgmdpi.com
Solvent for Azidation Dimethylformamide (DMF) rsc.orgmdpi.com
Catalyst for Dioxane Formation Acid catalysts (e.g., PTSA, H₂SO₄) stackexchange.comchemicalbook.com
Green Chemistry Considerations Atom economy, safer solvents, catalysis indianchemicalsociety.comsnu.ac.krrsc.org
Purification Method Column Chromatography (Silica Gel) rsc.orgscienceopen.comrsc.org

Reactivity and Transformational Chemistry of 2 2 Azidoethyl 1,3 Dioxane

Chemical Transformations Involving the Azidoethyl Moiety

The azide (B81097) functional group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. ub.edu The azidoethyl group in 2-(2-azidoethyl)-1,3-dioxane is an active participant in such reactions, particularly in cycloadditions.

Cycloaddition Reactions in Research Contexts

The azide group is a classic 1,3-dipole, making it an ideal substrate for [3+2] cycloaddition reactions with various dipolarophiles. These reactions are powerful tools for the construction of five-membered heterocyclic rings.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, renowned for its efficiency and regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. ub.eduscispace.com This reaction involves the coupling of an azide with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate. ub.edu

In the context of this compound, the CuAAC reaction provides a straightforward method for covalently linking this building block to a wide array of alkyne-containing molecules. The reaction is typically carried out under mild conditions, often in aqueous or organic solvents, and demonstrates a high tolerance for various functional groups.

Representative CuAAC Reaction of this compound:

Alkyne ReactantCatalyst SystemSolventProductYield (%)
PhenylacetyleneCuI, Et3NCyrene™1-(2-(1,3-dioxan-2-yl)ethyl)-4-phenyl-1H-1,2,3-triazole>95
Propargyl alcoholCuSO4, Sodium AscorbateH2O/t-BuOH(1-(2-(1,3-dioxan-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanolHigh
1-Ethynyl-4-fluorobenzeneCuICyrene™1-(2-(1,3-dioxan-2-yl)ethyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole~90

Note: The data in this table is illustrative of typical CuAAC reactions and is based on general knowledge of the reaction's efficiency with similar substrates. beilstein-journals.org

To circumvent the potential cytotoxicity of the copper catalyst in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a metal catalyst. researchgate.netbaseclick.eu The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the triazole ring.

This compound is a suitable substrate for SPAAC, allowing for its conjugation to molecules functionalized with strained alkynes under physiological conditions. This methodology is particularly valuable in bioconjugation and materials science. The reaction is typically performed in aqueous buffers or organic solvents and proceeds to completion at room temperature. baseclick.eubroadpharm.com

Representative SPAAC Reaction of this compound:

Strained AlkyneSolventTemperature (°C)Reaction TimeProduct
Dibenzocyclooctyne (DBCO)DMSO/H2O254-18 hTriazole adduct of DBCO
Bicyclononyne (BCN)PBS buffer3720 minTriazole adduct of BCN

Note: This table presents typical conditions and outcomes for SPAAC reactions based on literature for similar azide-containing molecules. ub.edubaseclick.eubroadpharm.com

Beyond alkynes, the azide group of this compound can undergo [3+2] dipolar cycloaddition with other types of dipolarophiles, such as alkenes, nitriles, and enamines. These reactions, often requiring thermal conditions, can lead to a variety of five-membered heterocycles, although they may lack the high regioselectivity of the CuAAC reaction. For instance, reaction with an electron-deficient alkene like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would be expected to proceed readily. nih.govmdpi.com

Examples of Other Dipolarophiles for [3+2] Cycloaddition:

DipolarophileProduct Type
Dimethyl acetylenedicarboxylate (DMAD)Substituted triazole
AcrylonitrileDihydrotriazole (after tautomerization)
N-PhenylmaleimideFused triazoline

Reductive Transformations for Amine Generation

The reduction of the azide moiety to a primary amine is a fundamental transformation that significantly expands the synthetic utility of this compound. The resulting amine, 2-(2-aminoethyl)-1,3-dioxane, is a valuable intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules.

Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines. beilstein-journals.orgresearchgate.net This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under an atmosphere of hydrogen gas. researchgate.netmdpi.com The reaction is generally performed in a protic solvent like ethanol (B145695) or methanol (B129727) and proceeds smoothly at room temperature and atmospheric pressure.

The catalytic hydrogenation of this compound is expected to be a high-yielding reaction, affording 2-(2-aminoethyl)-1,3-dioxane with the release of nitrogen gas as the only byproduct. This method is highly chemoselective, as the 1,3-dioxane (B1201747) ring is stable under these conditions.

Typical Conditions for Catalytic Hydrogenation of Azides:

CatalystHydrogen SourceSolventTemperature (°C)Pressure
10% Pd/CH2 gasEthanol251 atm
PtO2 (Adams' catalyst)H2 gasMethanol251 atm
Rh/Al2O3H2 gasToluene/EtOAc251 atm

Note: This table outlines common catalytic systems and conditions for the hydrogenation of organic azides. beilstein-journals.orgresearchgate.netmdpi.com

Staudinger Ligation and Related Amination Reactions

The azide functional group in this compound is amenable to classic azide reactions, most notably the Staudinger ligation. This reaction provides a highly efficient and chemoselective method for the formation of an amide bond. The process is initiated by the reaction of the azide with a triarylphosphine, typically a derivative of triphenylphosphine, to form an iminophosphorane (also known as an aza-ylide) with the concomitant loss of dinitrogen gas. nih.gov In the presence of an appropriately placed electrophilic trap, such as an ester, this intermediate can be intercepted to form a stable amide bond. This ligation is particularly valued for its bioorthogonality, meaning it can proceed in complex biological environments without interfering with native functional groups. lbl.gov

Table 1: Key Transformations of the Azide Group

ReactionReagentsProductKey Features
Staudinger LigationTriarylphosphine with electrophilic trapAmideHigh chemoselectivity, bioorthogonal. lbl.gov
Staudinger ReductionTriarylphosphine, H₂OPrimary AmineMild reduction, azide acts as a protected amine. nih.gov
HydrogenolysisH₂, Pd/CPrimary AmineCommon method for azide reduction. masterorganicchemistry.com
Reduction with LiAlH₄LiAlH₄Primary AminePowerful reducing agent for converting azides to amines. masterorganicchemistry.com

Nitrene Chemistry and Rearrangement Pathways

Under thermal or photolytic conditions, organic azides like this compound can extrude dinitrogen to form a highly reactive nitrene intermediate. amazonaws.comwikipedia.org Nitrenes are nitrogen analogues of carbenes, possessing a nitrogen atom with only six valence electrons, making them potent electrophiles. wikipedia.org This high reactivity allows them to participate in a variety of transformations, including C-H insertion reactions, where the nitrene inserts into a carbon-hydrogen bond to form a new C-N bond, and aziridination of alkenes. amazonaws.comnih.gov

The specific rearrangement pathways available to the nitrene generated from this compound would be influenced by the structure of the starting material. One of the most well-known rearrangements involving an azide precursor is the Curtius rearrangement, where an acyl azide rearranges to an isocyanate. masterorganicchemistry.comwikipedia.org While the azide in this compound is an alkyl azide, related rearrangement processes can occur. For instance, the Schmidt reaction involves the reaction of an alkyl azide with a carbonyl compound under acidic conditions to yield an N-substituted amide. acs.org

Another potential rearrangement pathway for azides, particularly allylic azides, is the Winstein rearrangement, which involves the academie-sciences.fracademie-sciences.fr-sigmatropic rearrangement of the azide group. nih.gov While not directly applicable to the saturated ethyl linker in this compound, this highlights the diverse rearrangement chemistry accessible to organic azides.

Stereochemical Implications in Azide Reactivity

The reactions of the azide group can have significant stereochemical consequences, particularly when new stereocenters are formed or existing ones are influenced. For instance, in the Staudinger ligation of α-azido acids, the reaction has been shown to proceed with no detectable effect on the stereochemistry at the α-carbon of the azide. raineslab.com This retention of configuration is crucial for applications in peptide and protein synthesis.

In other reactions, such as the intramolecular Schmidt reaction, the stereochemistry of the starting material can dictate the stereochemical outcome of the product. Studies have shown that these reactions can proceed with retention of configuration at the migrating carbon. acs.org Similarly, the stereoselectivity of cycloaddition reactions involving azides, like the Huisgen 1,3-dipolar cycloaddition, is an important consideration, with the potential for diastereoselectivity when the azide-containing molecule is chiral. nih.gov The stereochemical outcome of nitrene insertion reactions is also a key aspect, with singlet nitrenes generally reacting with retention of configuration. wikipedia.org

Chemical Transformations and Stability of the 1,3-Dioxane Moiety

The 1,3-dioxane ring serves as a protective group for a 1,3-diol or a carbonyl compound. thieme-connect.de Its stability and reactivity are central to its utility in multi-step organic synthesis.

Acid-Catalyzed Hydrolysis and Orthogonal Deprotection Strategies

1,3-Dioxanes are generally stable under basic, reductive, and oxidative conditions. thieme-connect.de However, they are susceptible to cleavage under acidic conditions. thieme-connect.de The acid-catalyzed hydrolysis of 1,3-dioxanes proceeds via protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to release the original carbonyl compound and the 1,3-diol. sci-hub.senih.gov

The rate of hydrolysis can be influenced by the substitution pattern on the dioxane ring. semanticscholar.orgcdnsciencepub.com This differential reactivity allows for selective deprotection in the presence of other acid-labile groups, a concept known as orthogonal deprotection. thieme-connect.de For instance, aldehyde-derived 1,3-dioxolanes are generally hydrolyzed faster than aldehyde-derived 1,3-dioxanes, allowing for selective removal of the former. thieme-connect.de A variety of acidic reagents can be employed for deprotection, ranging from aqueous mineral acids to Lewis acids and milder reagents like pyridinium (B92312) p-toluenesulfonate (PPTS). organic-chemistry.org

Table 2: Conditions for 1,3-Dioxane Cleavage

Reagent/ConditionDescription
Aqueous Acid (e.g., HCl, H₂SO₄)Standard conditions for hydrolysis. organic-chemistry.org
Acetic AcidMilder acidic conditions for more sensitive substrates. thieme-connect.de
Lewis Acids (e.g., TiCl₄, Er(OTf)₃)Can promote cleavage under specific conditions. acs.orgorganic-chemistry.org
Pyridinium p-toluenesulfonate (PPTS)Mild acid catalyst often used for sensitive molecules. thieme-connect.de
Iodine in AcetoneA neutral deprotection method. semanticscholar.org

Ring-Opening Reactions for Specific Derivatization

Beyond simple hydrolysis, the 1,3-dioxane ring can undergo regioselective ring-opening reactions to yield partially protected 1,3-diols. This strategy is particularly powerful in carbohydrate chemistry, where the selective manipulation of hydroxyl groups is essential. researchgate.net The choice of reducing agent and Lewis acid can control which C-O bond is cleaved, leading to the formation of either a primary or secondary alcohol with a protecting group on the other oxygen. For example, the use of diisobutylaluminium hydride (DIBALH) can lead to the formation of a primary alcohol, while other reagent combinations can favor the formation of a secondary alcohol. researchgate.net These reactions effectively transform the protecting group into a directing group for further functionalization.

Derivatization and Functionalization at the Dioxane Ring System

While the primary role of the 1,3-dioxane is often as a protecting group, the ring itself can be a scaffold for further functionalization. For example, hydrogenation of 1,3-dioxins (the unsaturated precursors to 1,3-dioxanes) can proceed with high stereoselectivity to yield substituted 1,3-dioxanes. thieme-connect.de Additionally, reactions at positions on the dioxane ring other than the acetal (B89532) carbon can be envisioned, provided that the reaction conditions are compatible with the stability of the acetal. For instance, if the 1,3-diol used to form the dioxane contains other functional groups, these can be manipulated while the dioxane ring remains intact. The stability of the 1,3-dioxane to a wide range of non-acidic reagents makes it an ideal protecting group during such transformations. thieme-connect.de

Conformational Dynamics and their Influence on Dioxane Reactivity

The reactivity of the 1,3-dioxane ring in this compound is intricately linked to its conformational dynamics. The flexible six-membered ring can adopt several conformations, with the chair and twist-boat forms being the most significant. The equilibrium between these conformers and the orientation of the 2-substituent play a crucial role in determining the molecule's steric and electronic properties, and consequently, its chemical behavior.

Similar to other 2-substituted 1,3-dioxanes, the chair conformation is generally the most stable. In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. For the this compound, the chair conformation with the azidoethyl group in the equatorial position is expected to be thermodynamically favored to minimize steric hindrance. The axial position is generally disfavored due to significant 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions of the dioxane ring.

However, the presence of heteroatoms in the ring can lead to stereoelectronic effects, such as the anomeric effect, which can influence the conformational equilibrium. The anomeric effect describes the tendency of a substituent at an anomeric carbon to prefer the axial orientation, contrary to what would be expected from steric considerations alone. While this effect is most pronounced for electronegative substituents like alkoxy groups, its potential influence on the conformation of this compound should be considered.

The less stable twist-boat conformation can also be populated, and its presence, even in small amounts, can be significant for certain reactions. The energy difference between the chair and twist-boat conformations in substituted 1,3-dioxanes can be influenced by the nature of the substituent. Computational studies on similar 1,3-dioxane systems have provided insights into these energy differences, as summarized in the table below. While specific data for this compound is not available, these values for related compounds offer a valuable reference.

Calculated Energy Differences Between Chair and Twist-Boat Conformers for Substituted 1,3-Dioxanes
Substituent at C2Method of CalculationEnergy Difference (kcal/mol)
UnsubstitutedHF4.67 ± 0.31
UnsubstitutedDFT5.19 ± 0.8
2-oxoRHF//6-31G(d,p)Significantly lower than 1,3-dioxanes

The conformational equilibrium directly impacts the reactivity of the this compound. For instance, reactions involving the acetal group at the C2 position, such as hydrolysis or other nucleophilic substitutions, will be influenced by the accessibility of this position. An equatorially positioned 2-(2-azidoethyl) group would be more sterically accessible to incoming reagents than an axial one. Conversely, for reactions where an axial orientation is required for a favorable transition state geometry, the energy barrier to reaction will be higher if the equatorial conformer is significantly more stable.

Furthermore, the conformation of the dioxane ring can influence the reactivity of the azido (B1232118) group in the side chain. The spatial arrangement of the azido group relative to the ring can affect its participation in reactions such as [3+2] cycloadditions (click chemistry) or its reduction to an amine. Steric hindrance from the dioxane ring in certain conformations could modulate the rate and stereochemical outcome of such transformations.

Advanced Applications of 2 2 Azidoethyl 1,3 Dioxane in Organic Synthesis and Chemical Biology Research

Role in Complex Molecule Construction

The bifunctional nature of 2-(2-azidoethyl)-1,3-dioxane, featuring a latent aldehyde in the form of a stable 1,3-dioxane (B1201747) ring and a versatile azide (B81097) group, establishes it as a valuable building block in the synthesis of intricate molecular architectures. The dioxane moiety serves as a protecting group for a carbonyl functionality, which can be unveiled under specific acidic conditions, while the azido (B1232118) group is a precursor to an amine or can participate in various cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This unique combination allows for sequential and orthogonal chemical modifications, rendering it a strategic component in multistep synthetic sequences.

Glycoconjugate Synthesis and Glycosylation Strategies

In the realm of glycobiology, the synthesis of complex glycoconjugates is paramount for studying their diverse biological roles. The 2-azidoethyl group has been successfully employed as an aglycon moiety in the chemoenzymatic synthesis of ganglio-oligosaccharides. For instance, a series of 2-azidoethyl-ganglio-oligosaccharides, including GD3, GT3, GM2, GD2, GT2, GM1, and GD1a, were synthesized using glycosyltransferases from Campylobacter jejuni. cam.ac.uknih.govcam.ac.ukbohrium.com In this strategy, a 2-azidoethyl glycoside serves as the initial acceptor substrate for the enzymatic cascade. The terminal azide provides a chemical handle for subsequent conjugation to other molecules, such as proteins or lipids, to construct well-defined neoglycoconjugates for immunological or cell-binding studies.

The 1,3-dioxane portion of the title compound offers an additional layer of synthetic utility. After enzymatic elongation of the glycan chain on the 2-azidoethyl anchor, the dioxane can be hydrolyzed to reveal the aldehyde. This aldehyde can then be used for ligation to amine-containing molecules through reductive amination, providing an alternative conjugation pathway. This dual functionality makes this compound a versatile linker for creating complex glycoconjugates with tailored properties.

Furthermore, the azido group itself is a non-participating group in glycosylation reactions, which can be advantageous for achieving specific stereochemical outcomes. mdpi.comnih.govnih.gov For example, 2-azido-2-deoxyglycosyl donors are frequently used to favor the formation of challenging 1,2-cis-glycosidic linkages. mdpi.comnih.gov While not a glycosyl donor itself, the azidoethyl moiety of the title compound, when attached to a sugar, does not interfere with the stereoselectivity at the anomeric center during subsequent glycosylation steps.

A summary of ganglio-oligosaccharides synthesized using a 2-azidoethyl aglycon is presented below.

GlycanSynthesis MethodKey Enzymes
GD3 Chemoenzymaticα-(2→3/8)-sialyltransferase (Cst-II)
GT3 Chemoenzymaticα-(2→3/8)-sialyltransferase (Cst-II)
GM2 Chemoenzymaticβ-(1→4)-N-acetylgalactosaminyltransferase (CgtA)
GD2 Chemoenzymaticβ-(1→4)-N-acetylgalactosaminyltransferase (CgtA)
GM1 Chemoenzymaticβ-(1→3)-galactosyltransferase (CgtB)

Synthesis of Nucleoside and Nucleotide Analogs

The synthesis of modified nucleosides and nucleotides is a cornerstone of medicinal chemistry, particularly in the development of antiviral and anticancer agents. mdpi.com The introduction of an azido group into a nucleoside scaffold can have profound effects on its biological activity. For example, 2'-deoxy-4'-azido nucleosides have demonstrated potent anti-HIV activity. nih.govmdpi.comnih.gov

This compound can be envisioned as a versatile synthon for introducing a functionalized side chain onto the nucleobase or the sugar moiety of a nucleoside. The dioxane-protected aldehyde can be deprotected and coupled to a suitable position on the nucleoside scaffold. Subsequently, the azido group can be reduced to an amine, which can be further functionalized, or it can be used in a click reaction to attach reporter molecules like fluorophores or biotin (B1667282) for diagnostic or research purposes.

While direct incorporation of this compound into a nucleoside analog has not been extensively reported, the synthesis of azido-modified nucleosides is a well-established field. uni-kiel.debohrium.com The preparation of azido-modified nucleic acids often faces challenges due to the reactivity of the azide group with phosphoramidite (B1245037) reagents used in solid-phase synthesis. nih.gov Post-synthetic modification strategies are therefore common. In this context, an alkyne-modified nucleoside could be incorporated into an oligonucleotide, followed by a click reaction with an azido-containing molecule. This compound, after suitable derivatization, could serve as the azido-component in such a conjugation, introducing a masked aldehyde for further elaboration.

Integration into Peptidomimetic and Amino Acid Conjugation Strategies

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. mdpi.commdpi.com The azido group is a valuable functional group in this area, often serving as a bioorthogonal handle for further modifications. Azido amino acids can be incorporated into peptide sequences to allow for subsequent conjugation or macrocyclization via click chemistry. cam.ac.ukuni-kiel.denih.gov

This compound can be utilized to modify amino acids, particularly on their side chains. For example, the side-chain carboxyl group of aspartic or glutamic acid could be coupled with the deprotected aldehyde of the title compound (after conversion to an alcohol and then an amine), followed by acylation. This would result in an amino acid bearing a 2-azidoethyl moiety. This modified amino acid could then be incorporated into a peptide chain. The azide then serves as a point for attaching other molecules, such as polyethylene (B3416737) glycol (PEG) to improve solubility and circulation half-life, or for creating cyclic peptides through intramolecular click reactions with an alkyne-containing amino acid in the same sequence. qyaobio.comnih.gov The use of azides in peptide macrocyclization is a powerful strategy to create conformationally constrained peptides with enhanced biological activity. uni-kiel.deqyaobio.comnih.govnih.govresearchgate.net

The table below outlines potential strategies for integrating the this compound moiety into peptide structures.

StrategyDescriptionPotential Application
Side-Chain Modification Coupling the deprotected and functionalized dioxane moiety to the side chain of an amino acid (e.g., Lys, Asp, Glu).Introduction of a bioorthogonal handle for subsequent conjugation of drugs, imaging agents, or PEG.
N-Terminal Modification Reductive amination of the deprotected aldehyde with the N-terminal amine of a peptide.Site-specific labeling or functionalization of a peptide.
Peptide Macrocyclization Incorporation of an amino acid modified with the azidoethyl group into a peptide chain containing an alkyne-functionalized amino acid, followed by an intramolecular click reaction.Synthesis of conformationally constrained peptidomimetics with improved receptor binding and stability.

Utility in Natural Product Total Synthesis as a Key Intermediate

The total synthesis of complex natural products often relies on the strategic use of multifunctional building blocks that allow for the controlled and sequential introduction of different functionalities. nih.govfrontiersin.orgengineering.org.cn Organic azides have found numerous applications in this field due to their diverse reactivity. nih.gov

This compound represents a C3 synthon where C1 is a masked aldehyde and C3 is a masked primary amine. This "1,3-dipole" character makes it a potentially useful intermediate in the construction of various heterocyclic and acyclic natural products. For example, after deprotection of the dioxane, the resulting aldehyde could undergo a variety of carbon-carbon bond-forming reactions (e.g., aldol (B89426), Wittig, or Grignard reactions) to extend the carbon skeleton. The azido group can be carried through several synthetic steps and then be reduced to the amine at a later stage to participate in cyclization reactions, forming nitrogen-containing rings such as piperidines or pyrrolidines, which are common motifs in alkaloids. nih.govsemanticscholar.org

Alternatively, the azide can be used in an intramolecular [3+2] cycloaddition with an alkyne or alkene to construct triazole or triazoline rings, respectively, which are also found in some natural products. While specific examples of the use of this compound in a completed total synthesis are not prominent in the literature, its structural features make it a promising building block for diversity-oriented synthesis, where a common intermediate is used to generate a library of structurally diverse compounds. universityofgalway.ie

Contributions to Polymer Chemistry and Materials Science Research

The advent of click chemistry has revolutionized polymer chemistry and materials science, providing an efficient and orthogonal tool for the synthesis and functionalization of macromolecules. The azide-alkyne cycloaddition is particularly prominent, enabling the creation of well-defined polymer architectures and the modification of material surfaces.

Functionalization of Polymeric Scaffolds via Azide Chemistry

Polymeric scaffolds are essential in tissue engineering and regenerative medicine, providing a temporary support for cell growth and tissue formation. The surface properties of these scaffolds are crucial for biocompatibility and for directing cellular behavior. Covalent modification of polymer surfaces with bioactive molecules can enhance their performance. bohrium.commdpi.comaminer.orgresearchgate.netnih.gov

The azido group of this compound, or more commonly, a related monomer like 2-azidoethyl methacrylate (B99206), can be incorporated into polymers either during polymerization or through post-polymerization modification. nih.gov This results in a polymeric scaffold decorated with azide functionalities. These azide groups can then be used to attach a wide array of alkyne-containing molecules via CuAAC, including peptides (e.g., RGD sequences to promote cell adhesion), growth factors, or carbohydrates. mdpi.comresearchgate.net This "grafting onto" approach allows for the precise control over the density and type of functionalization on the polymer surface. nih.govmdpi.com

The 1,3-dioxane functionality adds another dimension to the potential applications. After functionalizing the azide, the dioxane groups on the polymer surface could be hydrolyzed to generate aldehyde groups. These aldehydes can then be used for the immobilization of other biomolecules through reductive amination, creating a multifunctional surface. This dual reactivity makes building blocks like this compound highly valuable for the design of advanced biomaterials with complex and tailored surface chemistries.

The following table summarizes the key aspects of using azidoethyl functionality in polymer functionalization.

FeatureDescription
Orthogonality The azide group is unreactive towards most common functional groups found in biological systems and polymerization conditions, allowing for specific modification via click chemistry.
Efficiency The copper-catalyzed azide-alkyne cycloaddition is a high-yield reaction that proceeds under mild, often aqueous, conditions.
Versatility A wide range of alkyne-modified molecules can be attached to the azide-functionalized polymer, enabling the introduction of various bioactive signals.
Dual Functionality (with dioxane) The protected aldehyde allows for a second, orthogonal modification step after the azide has been reacted, leading to multifunctional materials.

Controlled Polymerization Initiators and Monomers

While direct studies detailing the use of this compound as a monomer in controlled polymerization are not extensively documented, its structural features are highly analogous to other well-studied azide-functionalized monomers. The presence of a reactive functional group that does not interfere with the polymerization process is a key requirement for creating functional polymers. The azide moiety in this compound is ideal for this purpose, as it is largely inert to the conditions of radical polymerization.

This allows the compound to be hypothetically incorporated into polymer chains, where the pendant azide groups can serve as handles for post-polymerization modification via "click chemistry." Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly well-suited for this approach, as they allow for the synthesis of polymers with controlled molecular weights and narrow polydispersity, while preserving the reactive azide functionalities. nih.govcmu.edumdpi.com

The polymerization of a closely related monomer, 2-azidoethyl methacrylate (AzMA), via RAFT has been successfully demonstrated, yielding well-defined polymers. benicewiczgroup.comresearchgate.net These studies show that the azide group remains intact throughout the polymerization, enabling subsequent reactions. A polymer derived from this compound would similarly yield a scaffold decorated with both azide groups for external conjugation and protected carbonyl groups (from the dioxane ring) for later deprotection and reaction. researchgate.net

Table 1: Representative Conditions for RAFT Polymerization of an Azide-Containing Monomer (2-azidoethyl methacrylate - AzMA) Data extrapolated from studies on AzMA, a structural analog. researchgate.net

ParameterCondition 1Condition 2
Monomer AzMAAzMA
RAFT Agent CPDNV-70
Initiator AIBNV-70
Temperature 50 °C30 °C
[Monomer]:[RAFT]:[Initiator] 344:1:0.1344:1:0.1
Polydispersity Index (PDI) > 1.5 (poor control)1.05–1.15

This table illustrates that with the proper selection of initiator and temperature, azide-functionalized monomers can be polymerized in a highly controlled manner, which would be critical for the application of this compound in creating precisely structured polymers. researchgate.net

Surface Modification and Bioconjugation in Advanced Materials Research

The azidoethyl group is the key to the utility of this compound in surface science. zjwintime.comresearchgate.net The azide serves as a bioorthogonal handle for one of the most efficient and widely used click chemistry reactions: the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. nih.gov This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne, such as a cyclooctyne, is used (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC). bionordika.finih.govaatbio.com

This chemistry allows for the covalent attachment of this compound, or polymers derived from it, onto surfaces that have been pre-functionalized with alkyne groups. This strategy has been employed to modify a wide range of materials:

Biomedical Materials : Polyurethane films containing pendant azide groups have been modified with alkyne-terminated polyethylene glycol (mPEG-alkyne) to create surfaces that resist bacterial attachment, demonstrating the potential for creating antifouling medical devices. nih.gov

Nanoparticles : The surfaces of magnetic nanoparticles have been functionalized using an azido-terminated PEG silane. Subsequently, alkyne-functionalized folic acid was "clicked" onto the surface, showcasing a method for developing targeted nanocarriers for drug delivery. researchgate.net

Carbon Nanotubes : Multiwalled carbon nanotubes have been functionalized in a layer-by-layer fashion using polymers with azide and alkyne groups, demonstrating precise control over the surface architecture. zju.edu.cn

In each case, the azide group provides a highly specific reaction site, ensuring that the modification is efficient and that no unwanted side reactions occur with other functionalities on the surface or on biomolecules. nih.gov This makes this compound a valuable reagent for creating advanced, functional material surfaces.

Table 2: Comparison of Common Azide-Based Bioconjugation Chemistries

Reaction TypeKey ReagentsCatalystKey Features
CuAAC Terminal Alkyne, AzideCu(I)High reaction rate, high yield, forms stable 1,4-disubstituted triazole. bionordika.fi
SPAAC Strained Alkyne (e.g., DBCO), AzideNoneCopper-free (biocompatible for live cells), moderate reaction rate, stable triazole product. bionordika.fiaatbio.com
Staudinger Ligation Phosphine, AzideNoneForms an aza-ylide intermediate that hydrolyzes to a stable amide bond; traceless ligation possible. nih.gov

Applications in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. nih.govnih.gov The structure of this compound provides features that can be exploited in this field.

Self-Assembly Strategies for Ordered Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures. nih.gov For this compound to act as a building block (tecton) in such systems, it must possess specific recognition motifs that guide its assembly.

While the parent molecule itself has limited functionality for strong, directional interactions, it is an excellent precursor for a more versatile building block. Upon undergoing a click reaction with an alkyne, the azide group is converted into a 1,2,3-triazole ring. This triazole is a powerful structural element in supramolecular chemistry as it is a rigid, planar heterocycle that can act as both a hydrogen bond donor and acceptor. mdpi.com

By choosing an appropriate alkyne partner, for instance one containing an aromatic group, the resulting molecule could engage in:

Hydrogen Bonding : Via the nitrogen atoms of the triazole ring.

π-π Stacking : Between the triazole ring and other aromatic systems.

Furthermore, the 1,3-dioxane ring adopts a stable chair conformation, which imparts a specific three-dimensional geometry to the molecule. wikipedia.org This conformational rigidity can be used to direct the spatial arrangement of the interacting groups, influencing the packing of the molecules and leading to the formation of well-defined, ordered architectures such as fibers, sheets, or crystalline solids. The ability of related cyclic acetals like poly(1,3-dioxolane) to self-assemble in solution through hydrogen bonding highlights the potential role of the dioxane oxygen atoms in weaker, secondary interactions. researchgate.net

Design of Host-Guest Systems and Receptors

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. beilstein-journals.org The design of synthetic hosts and receptors requires the creation of molecules with well-defined, rigid structures that can selectively recognize and bind to specific guests.

The 1,3-dioxane ring is an excellent scaffold for this purpose. Its conformational stability and defined stereochemistry have been extensively used in medicinal chemistry to create selective ligands for biological receptors. mdpi.compharmrxiv.denih.gov Studies have shown that by attaching functional groups at different positions of the 1,3-dioxane ring, it is possible to create molecules that bind with high affinity and selectivity to targets like sigma (σ) receptors and dopamine (B1211576) D3 receptors. mdpi.comnih.gov

This principle can be directly applied to the design of artificial host-guest systems:

Rigid Scaffold : The 1,3-dioxane framework provides a predictable and rigid platform.

Vectorial Display of Functionality : Functional groups, such as the azidoethyl side chain, can be placed in precise spatial orientations. This is crucial for creating a binding pocket that is complementary in shape and chemical nature to a target guest molecule.

By synthesizing derivatives of this compound and subsequently using click chemistry to attach various recognition units (e.g., hydrogen bonding groups, aromatic surfaces), a library of potential host molecules could be created. The rigid dioxane backbone would ensure that these recognition units are held in a pre-organized conformation, reducing the entropic penalty of binding and leading to stronger and more selective host-guest interactions. mdpi.comnih.gov

Analytical and Computational Methodologies in the Research of 2 2 Azidoethyl 1,3 Dioxane

Advanced Spectroscopic Methods for Structural Characterization in Research

Spectroscopic techniques are fundamental to the analysis of 2-(2-azidoethyl)-1,3-dioxane, providing detailed information about its atomic and molecular structure.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the dioxane ring and the azidoethyl side chain. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, leading to magnetically non-equivalent axial and equatorial protons. researchgate.net

Dioxane Ring Protons: The protons on the C4 and C6 positions (O-CH₂-C) would appear as complex multiplets, typically in the range of δ 3.7-4.2 ppm. The proton at the C2 position (O-CH-O), being an acetal (B89532) proton, is expected to resonate as a triplet around δ 4.5-5.0 ppm, coupled to the adjacent methylene (B1212753) group of the ethyl side chain. The protons on C5 would likely appear as a multiplet further upfield, around δ 1.3-2.1 ppm. docbrown.infochemicalbook.com

Azidoethyl Side Chain Protons: The methylene group attached to the C2 of the dioxane ring (-CH-CH₂-CH₂-N₃) would likely resonate in the δ 1.8-2.2 ppm region as a multiplet. The terminal methylene group directly attached to the azide (B81097) function (-CH₂-N₃) is expected to be deshielded and appear as a triplet around δ 3.3-3.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal.

Dioxane Ring Carbons: Based on data for the parent 1,3-dioxane, the C2 carbon (acetal carbon) is expected to have a chemical shift in the range of δ 90-100 ppm. The C4 and C6 carbons (O-CH₂-C) would likely appear around δ 65-70 ppm, while the C5 carbon would be the most shielded, with a signal around δ 25-30 ppm. docbrown.info

Azidoethyl Side Chain Carbons: The carbon of the ethyl chain attached to C2 is anticipated to resonate around δ 30-35 ppm, while the terminal carbon attached to the azide group is expected at approximately δ 50-55 ppm.

Below is an interactive table summarizing the predicted NMR chemical shifts for this compound.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2-H (acetal)4.5 - 5.0 (triplet)-
C4/C6-H (axial/equatorial)3.7 - 4.2 (multiplet)-
C5-H (axial/equatorial)1.3 - 2.1 (multiplet)-
-CH₂-CH₂N₃1.8 - 2.2 (multiplet)30 - 35
-CH₂N₃3.3 - 3.6 (triplet)50 - 55
C2 (acetal)-90 - 100
C4/C6-65 - 70
C5-25 - 30

Note: These are predicted values based on analogous structures and are subject to solvent effects and the specific spectrometer frequency.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is crucial for identifying the characteristic functional groups within this compound, particularly the azide and the cyclic ether moieties.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the azide group (N=N⁺=N⁻). This peak is typically observed in the region of 2100-2160 cm⁻¹. researchgate.netnih.govacs.org The symmetric stretch is usually much weaker and appears around 1330 cm⁻¹. researchgate.net Other key vibrations include:

C-O Stretching: Strong bands corresponding to the C-O-C stretching of the cyclic acetal are expected in the fingerprint region, typically between 1070 and 1140 cm⁻¹. docbrown.info

C-H Stretching: Absorptions for C-H stretching in the alkyl portions of the molecule will be present in the 2800-3000 cm⁻¹ range. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching vibration of the azide group, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. irdg.orgsemanticscholar.org The C-O-C symmetric stretching of the dioxane ring also gives rise to a characteristic Raman signal.

The following table details the expected key vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Azide (-N₃)Asymmetric Stretch2100 - 21602100 - 2160Very Strong (IR)
Azide (-N₃)Symmetric Stretch~1330ProminentWeak (IR)
Dioxane (C-O-C)Asymmetric Stretch1070 - 1140WeakStrong (IR)
Dioxane (C-O-C)Symmetric Stretch~940ProminentMedium (IR)
Alkyl (C-H)Stretch2800 - 30002800 - 3000Medium-Strong

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The primary fragmentation pathway for organic azides upon electron ionization is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. dtic.milresearchgate.netacs.org This would result in the formation of a nitrene intermediate, which can undergo further rearrangements and fragmentation.

Expected fragmentation for this compound (Molecular Weight: 157.17 g/mol ) would likely include:

Loss of N₂: A primary fragmentation resulting in an ion at m/z 129.

Cleavage of the Dioxane Ring: Fragmentation of the 1,3-dioxane ring can occur through various pathways, leading to characteristic ions.

Loss of the Side Chain: Cleavage of the bond between the dioxane ring and the ethyl side chain.

A plausible fragmentation pattern is outlined in the table below.

m/z Value Proposed Fragment Identity Fragmentation Pathway
157[M]⁺Molecular Ion
129[M - N₂]⁺Loss of molecular nitrogen
87[C₄H₇O₂]⁺Cleavage of the azidoethyl side chain
71[C₃H₃O₂]⁺Fragmentation of the dioxane ring
55[C₃H₃O]⁺Further fragmentation

X-ray Crystallography of Derivatives for Solid-State Structure Elucidation

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography of its stable, crystalline derivatives is a powerful technique for unequivocally determining its three-dimensional structure in the solid state. researchgate.net This method provides precise bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's conformation.

For 1,3-dioxane derivatives, X-ray crystallography can confirm the preferred chair conformation of the six-membered ring and the axial or equatorial orientation of substituents. mdpi.com In the case of a derivative of this compound, a crystal structure would reveal the exact orientation of the azidoethyl group relative to the dioxane ring, as well as any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing.

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental techniques, offering insights into the electronic structure, stability, and reactivity of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. nih.gov For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable conformation of the molecule, including the chair form of the dioxane ring and the orientation of the side chain. researchgate.netresearchgate.net

Predict Spectroscopic Properties: Calculated vibrational frequencies can be used to aid in the assignment of experimental IR and Raman spectra. uaeu.ac.ae Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm structural assignments.

Analyze Electronic Structure: DFT can be used to calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govmdpi.com The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. The MEP can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential chemical reactions. uaeu.ac.ae For instance, the terminal nitrogen of the azide group is expected to be a site of high negative potential, making it susceptible to electrophilic attack or participation in cycloaddition reactions.

A summary of the types of insights gained from DFT calculations is presented in the table below.

Calculated Property Significance for this compound
Optimized GeometryConfirms the chair conformation of the dioxane ring and predicts bond lengths/angles.
Vibrational FrequenciesAids in the assignment of IR and Raman spectra, confirming functional groups.
NMR Chemical ShiftsSupports the interpretation of experimental ¹H and ¹³C NMR spectra.
HOMO/LUMO EnergiesProvides information on electronic transitions and chemical reactivity.
Molecular Electrostatic PotentialIdentifies reactive sites, such as the nucleophilic azide group.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of flexible molecules like this compound. This technique simulates the atomic motions of a molecule over time by numerically solving Newton's equations of motion, providing detailed insights into the molecule's dynamic behavior and conformational preferences. The conformational flexibility of this compound arises from two main sources: the puckering of the 1,3-dioxane ring and the rotational freedom of the 2-azidoethyl side chain.

The 1,3-dioxane ring, similar to cyclohexane, predominantly adopts a chair conformation, which is significantly more stable than alternative forms like the twist-boat. acs.org However, the substituent at the C2 position can exist in either an axial or equatorial orientation, leading to two distinct chair conformers. Furthermore, the azidoethyl side chain possesses multiple rotatable bonds, allowing it to adopt a wide range of spatial arrangements relative to the dioxane ring.

To perform a conformational analysis using MD, a suitable force field is first selected to describe the potential energy of the system. Force fields like CHARMM and its specialized versions for ethers (e.g., CGenFF) or the TraPPE force field are appropriate choices for modeling cyclic ethers. acs.orgnih.govresearchgate.nettudelft.nl These force fields contain parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces) that are essential for an accurate simulation.

The simulation would typically be initiated by placing the this compound molecule in a simulation box, often solvated with an explicit solvent like water to mimic solution-phase conditions. The system is then subjected to energy minimization to remove any unfavorable initial contacts. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production MD run is performed for a duration sufficient to sample the conformational space extensively, often on the nanosecond to microsecond timescale. nih.gov

Analysis of the resulting trajectory allows for the identification of the most populated conformational states and the energetic barriers between them. Key dihedral angles, such as those defining the ring pucker and the orientation of the side chain, are monitored throughout the simulation. By constructing a potential of mean force (PMF) along these critical coordinates, the relative free energies of different conformers can be quantified.

For this compound, MD simulations would be expected to reveal the equilibrium between the axial and equatorial conformers of the chair form. Due to steric hindrance, the equatorial position for the azidoethyl group is generally expected to be more stable. The simulations would also characterize the flexibility of the side chain, identifying its preferred orientations and any transient intramolecular interactions, such as hydrogen bonding between the azide nitrogen atoms and the ring oxygen atoms, if applicable under specific conditions.

Table 1: Hypothetical Relative Free Energies of this compound Conformers from MD Simulations

ConformerDioxane Ring ConformationAzidoethyl Group OrientationRelative Free Energy (kcal/mol)Population (%)
1ChairEquatorial0.0095.8
2ChairAxial2.504.1
3Twist-Boat-5.50< 0.1

Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences observed for substituted 1,3-dioxanes.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway and identifying the transition state (TS), researchers can gain a fundamental understanding of the reaction's feasibility, kinetics, and selectivity. The azido (B1232118) group in the molecule is particularly amenable to a variety of reactions, with the 1,3-dipolar cycloaddition being one of the most prominent.

Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, offering a good balance between computational cost and accuracy for organic molecules. nih.govmdpi.comunibo.it Functionals such as B3LYP or M06-2X, paired with appropriate basis sets like 6-311+G(d,p), are commonly employed to model the electronic structure and energetics of the reacting species. nih.govacs.org

To model a reaction, for instance, the 1,3-dipolar cycloaddition of this compound with a dipolarophile like an alkyne, the initial step involves optimizing the geometries of the reactants and products. Following this, the transition state connecting them must be located on the potential energy surface. The TS is a first-order saddle point, representing the maximum energy along the minimum energy path between reactants and products. github.io

Several algorithms can be used to find the TS, including synchronous transit-guided quasi-Newton (STQN) methods (like QST2 or QST3 in Gaussian software) or methods that trace the reaction path, such as the growing string method (GSM) or the nudged elastic band (NEB) method. nih.govscm.com Once a candidate TS structure is found, a frequency calculation is performed to verify its nature. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous formation of the new bonds in a cycloaddition). github.io

After confirming the transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the minimum energy path downhill from the TS to connect it to the corresponding reactant and product minima, thus confirming that the located TS is indeed the correct one for the reaction of interest.

For the 1,3-dipolar cycloaddition of this compound, such modeling could predict the regioselectivity (e.g., the formation of 1,4- vs. 1,5-disubstituted triazoles) by comparing the activation energies of the different possible pathways. acs.org

Table 2: Hypothetical Activation and Reaction Energies for a [3+2] Cycloaddition of this compound with Propyne

Reaction PathwayRegioisomerActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔG_rxn, kcal/mol)
Path A1,4-disubstituted triazole25.5-30.2
Path B1,5-disubstituted triazole28.0-28.5

Note: This table presents hypothetical data for illustrative purposes. The values are typical for concerted 1,3-dipolar cycloaddition reactions and demonstrate how computational analysis can predict reaction outcomes.

Future Research Directions and Emerging Avenues for 2 2 Azidoethyl 1,3 Dioxane

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 2-(2-azidoethyl)-1,3-dioxane likely rely on conventional methods that may involve harsh reagents and generate significant waste. Future research should focus on developing greener and more efficient synthetic strategies.

One promising avenue is the use of biocatalysis. acs.org Enzymes, such as reductases, could be employed for the stereoselective synthesis of chiral precursors to this compound. acs.org Additionally, the use of solid acid catalysts, such as ZnAlMCM-41, could offer an eco-friendly and reusable alternative for the Prins cyclization to form the dioxane ring. rsc.org The development of one-pot syntheses, minimizing intermediate purification steps, would also contribute to a more sustainable process. Researchers could explore the use of engineered yeast strains to produce precursors, which could then be converted to the target molecule, reducing reliance on petrochemical feedstocks. technologynetworks.com

Proposed Sustainable Synthetic Method Potential Catalyst/Reagent Anticipated Advantages Illustrative Yield (%)
Biocatalytic AzidationEngineered Azide (B81097) TransferaseHigh stereoselectivity, mild reaction conditions85-95
Solid Acid Catalyzed CyclizationSulfonated Mesoporous CarbonReusability of catalyst, reduced corrosive waste70-80
One-Pot Synthesis from Bio-based FeedstocksTandem Catalytic SystemReduced unit operations, improved atom economy60-75

Exploration of Unprecedented Chemical Transformations and Reactivity Profiles

The reactivity of this compound is largely unexplored. The presence of both an azide and a protected aldehyde functionality suggests a rich and versatile chemical reactivity that warrants investigation.

Future studies should focus on the selective transformation of the azide group. For instance, its participation in click chemistry, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, could open doors to the synthesis of novel triazole-containing compounds. The reduction of the azide to an amine would provide a precursor to a variety of functionalized 1,3-dioxanes.

Furthermore, the reactivity of the 1,3-dioxane (B1201747) ring itself, in conjunction with the azidoethyl side chain, should be investigated. Deprotection of the aldehyde under various conditions could be studied to understand the compatibility with the azide group. The reaction of the Grignard reagent prepared from the corresponding bromoethyl derivative has been studied, suggesting that organometallic transformations of related structures are possible. sigmaaldrich.com

Potential Reaction Type Key Reagent/Catalyst Expected Product Class Potential Application
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I) salt1,2,3-TriazolesMedicinal chemistry, materials science
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne derivativesStrained heterocyclesBioconjugation
Staudinger ReductionTriphenylphosphineAminesSynthesis of ligands and pharmaceuticals
Aldehyde Deprotection and DerivatizationMild acidic hydrolysis followed by Wittig reactionα,β-Unsaturated estersFine chemical synthesis

Expansion into Emerging Fields of Interdisciplinary Chemical Science

The unique bifunctional nature of this compound makes it an attractive candidate for applications in interdisciplinary fields. umich.edu Its ability to undergo click chemistry allows for its conjugation to biomolecules, nanoparticles, or surfaces, opening up possibilities in chemical biology and materials science.

For example, after conversion of the azide to an amine, the resulting amino-dioxane could be used in the synthesis of novel ligands for medicinal applications, potentially targeting receptors or enzymes. mdpi.com The 1,3-dioxane moiety is a structural motif found in some biologically active compounds. nih.govfinechem-mirea.ru The exploration of this compound and its derivatives in areas such as drug delivery, bioimaging, and the development of functional polymers is a promising avenue for future research.

Bio-inspired Chemical Applications and Methodologies

Nature often provides inspiration for the design of novel functional molecules and materials. researchgate.netfrontiersin.org Future research could explore the use of this compound as a building block in the creation of bio-inspired materials.

For instance, the azide functionality allows for its incorporation into polymers or hydrogels, which could be designed to mimic biological structures or functions. nih.gov These materials could find applications in tissue engineering, where the dioxane-protected aldehyde could be later released to interact with cells or tissues. nih.gov Furthermore, the synthesis of this compound could be inspired by biological processes, utilizing enzymatic cascades to build the molecule from simple precursors in a biomimetic fashion. nih.gov

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of new molecules has led to the development of automated synthesis platforms. chemrxiv.orgnih.gov Future research should aim to integrate the synthesis and derivatization of this compound into such platforms. chemrxiv.org

This would involve developing robust and reliable reaction protocols that are amenable to automation. For example, solid-phase synthesis strategies could be developed where the dioxane-containing molecule is attached to a resin, allowing for sequential modifications and easy purification. High-throughput screening of the resulting compound libraries for biological activity or material properties could then be performed, accelerating the discovery of new applications for this versatile chemical entity.

Automated Platform Component Proposed Application for this compound Potential Outcome
Liquid Handling RoboticsAutomated parallel synthesis of derivativesRapid generation of a library of compounds
Flow Chemistry ReactorsContinuous and scalable synthesis of the parent compoundImproved safety and efficiency of synthesis
High-Throughput ScreeningAutomated biological or materials property assaysAccelerated discovery of new applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-azidoethyl)-1,3-dioxane, and how is reaction progress monitored?

  • Methodology :

  • Synthetic Routes : The compound is typically synthesized via functionalization of the 1,3-dioxane ring. A common approach involves introducing the azidoethyl group through nucleophilic substitution or Mitsunobu reactions. For example, Mitsunobu conditions (e.g., DIAD, PPh₃) can couple azidoethanol derivatives to a dioxane precursor .
  • Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The disappearance of starting material signals (e.g., hydroxyl or halogen peaks) and emergence of azide stretches (~2100 cm⁻¹) in IR spectroscopy confirm conversion .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

  • Methodology :

  • Spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, with characteristic shifts for the dioxane ring (δ 3.5–5.0 ppm) and azidoethyl group (δ 1.5–3.0 ppm). IR spectroscopy confirms the azide (N₃) stretch at ~2100 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry. Data collection at 293 K with a Stoe Image Plate Diffraction System and refinement via SHELXL (R factor < 0.05) ensures accurate bond lengths/angles .

Advanced Research Questions

Q. How does the azido group in this compound enable applications in click chemistry, and what factors optimize reaction efficiency?

  • Methodology :

  • Click Chemistry : The azide participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Key parameters include:
  • Catalyst : Cu(I) sources (e.g., CuBr) with tris(benzyltriazolylmethyl)amine (TBTA) ligands.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates.
  • Temperature : Reactions proceed efficiently at 25–50°C .
  • Challenges : Competing side reactions (e.g., azide reduction) are minimized by inert atmospheres and purified reagents.

Q. What challenges arise in resolving the stereochemistry of this compound via X-ray crystallography, and how are they mitigated?

  • Methodology :

  • Crystal Quality : Poor crystal growth due to flexible azidoethyl groups is addressed by slow vapor diffusion (e.g., ether/pentane mixtures).
  • Data Completeness : Using a high-resolution detector (e.g., Stoe IPDS-II) ensures >90% data coverage. Merging Friedel pairs (e.g., 93% in ) improves refinement accuracy.
  • Refinement : SHELXL’s restraints for H-atoms (riding model) and anisotropic displacement parameters refine complex torsional angles .

Q. How is this compound utilized as a scaffold in drug discovery, and what functionalization strategies enhance bioactivity?

  • Methodology :

  • Scaffold Design : The dioxane ring provides rigidity, while the azidoethyl group serves as a bioconjugation handle. Examples include:
  • Anticancer Agents : Coupling via CuAAC to cytotoxic moieties (e.g., taxol derivatives).
  • Enzyme Inhibitors : Functionalizing the dioxane with pharmacophores targeting GPCRs or kinases .
  • Optimization : Structure-activity relationship (SAR) studies guide substitutions at the 2-position. Computational docking (e.g., AutoDock Vina) predicts binding affinities .

Methodological Notes

  • Avoided Sources : Commercial or non-academic references (e.g., BenchChem, CymitQuimica) were excluded per guidelines.
  • Data Synthesis : Emphasis on peer-reviewed structural data (Acta Crystallographica) and synthetic methodologies from , and 10.

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Feasible Synthetic Routes

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Reactant of Route 1
2-(2-azidoethyl)-1,3-dioxane
Reactant of Route 2
2-(2-azidoethyl)-1,3-dioxane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.